molecular formula C4H8N2S B080569 1-Methylimidazolidine-2-thione CAS No. 13431-10-2

1-Methylimidazolidine-2-thione

Cat. No. B080569
CAS RN: 13431-10-2
M. Wt: 116.19 g/mol
InChI Key: FDDDTDSPQXLQFY-UHFFFAOYSA-N
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Description

1-Methylimidazolidine-2-thione is a heterocyclic compound that has been explored in various chemical contexts. It is notable for its interactions with various metals and its potential applications in different fields of chemistry.

Synthesis Analysis

  • The synthesis of 1-Methylimidazolidine-2-thione involves reactions with cadmium(II) halides, forming complexes with different stoichiometries (Bell et al., 2004).
  • It reacts with molecular iodine to form specific crystalline structures, indicating its reactivity and potential for forming diverse complexes (Chernov'yants et al., 2008).

Molecular Structure Analysis

  • X-ray diffraction has been used to determine the crystal and molecular structure of compounds formed by the reaction of 1-Methylimidazolidine-2-thione with other chemicals, revealing insights into its molecular geometry and bonding characteristics (Chernov'yants et al., 2008).

Chemical Reactions and Properties

  • 1-Methylimidazolidine-2-thione forms complexes with various metals, including cadmium, mercury, and nickel, demonstrating its versatility and potential for use in coordination chemistry (Raper & Nowell, 1980).

Physical Properties Analysis

  • The physical properties of 1-Methylimidazolidine-2-thione, such as solubility and crystallinity, can be inferred from its reactions and the resultant compounds' characteristics. For example, the formation of insoluble complexes with cadmium(II) halides suggests limited solubility in certain solvents (Bell et al., 2004).

Chemical Properties Analysis

  • Its ability to form stable complexes with different stoichiometries and in various solvent conditions highlights its reactive nature and potential as a ligand in coordination chemistry (Bell et al., 2004).

Scientific Research Applications

Complex Formation with Metals

1-Methylimidazolidine-2-thione has been researched for its ability to form complexes with various metals. Studies show its reactions with cadmium(II) halides, forming complexes of varying stoichiometry depending on the halide involved. These complexes demonstrate the sulfur atom as the primary donor site, as observed in the crystal structures of certain complexes (Bell et al., 2004).

Theoretical Studies on Tautomers and Complexes

Research on 1-methyl-2-thioxoimidazolidin-4-one, a derivative of 1-methylimidazolidine-2-thione, has been conducted using DFT, AIM, and NBO analyses. These studies focus on the tautomeric forms of the molecule and their ability to form complexes with iodine, highlighting the stability of certain tautomeric forms over others (Tavakol et al., 2012).

Corrosion Inhibition Properties

The potential of 1-methylimidazolidine-2-thione derivatives as corrosion inhibitors for carbon steel in acid media has been explored. These studies suggest that certain derivatives, such as 1-(2-ethylamino)-2-methylimidazoline, demonstrate good corrosion inhibition efficiency, a property not found in its closely related compound, 1-(2-ethylamino)-2-methylimidazolidine (Cruz et al., 2004).

Antibacterial Applications

Some derivatives of 1-methylimidazolidine-2-thione have been synthesized for potential antibacterial applications. Compounds such as 1-aryl-2-methylthio-imidazolines have shown promising antibacterial activities in in vitro tests, comparable to existing antibiotics like chloramphenicol and ampicillin (Sztanke et al., 2006).

Chemical Oxidation Studies

The chemical oxidation product of 1-methylimidazolidine-2-thione, 2,2′-dithiobis(1-methylimidazolin-2-yl) diiodide, has been studied for its reaction with molecular iodine. This research provides insights into the molecular and crystal structures of the resulting compounds, contributing to a deeper understanding of the chemical properties of these thiones (Chernov'yants et al., 2008).

Future Directions

While specific future directions for 1-Methylimidazolidine-2-thione were not found in the search results, its use in the synthesis of methimazole and other compounds suggests potential for continued research and development in pharmaceutical applications .

properties

IUPAC Name

1-methylimidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S/c1-6-3-2-5-4(6)7/h2-3H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDDTDSPQXLQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158636
Record name 2-Imidazolidinethione, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylimidazolidine-2-thione

CAS RN

13431-10-2
Record name Methylethylenethiourea
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imidazolidinethione, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylimidazolidine-2-thione
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Record name METHYLETHYLENETHIOUREA
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